molecular formula C11H7O2- B1232437 1-Naphthoate

1-Naphthoate

Cat. No.: B1232437
M. Wt: 171.17 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthoate is a naphthoate that is the conjugate base of 1-naphthoic acid. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is a conjugate base of a 1-naphthoic acid.

Properties

Molecular Formula

C11H7O2-

Molecular Weight

171.17 g/mol

IUPAC Name

naphthalene-1-carboxylate

InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/p-1

InChI Key

LNETULKMXZVUST-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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